molecular formula C13H13NO2 B12882210 3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde CAS No. 111525-13-4

3-Phenyl-5-(propan-2-yl)-1,2-oxazole-4-carbaldehyde

Katalognummer: B12882210
CAS-Nummer: 111525-13-4
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: ICZRYUMZHLULLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropyl-3-phenylisoxazole-4-carbaldehyde is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-phenylisoxazole-4-carbaldehyde typically involves the [2+3] cycloaddition reaction of nitrile oxides with olefins. This reaction is regioselective and leads to the formation of the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including 5-Isopropyl-3-phenylisoxazole-4-carbaldehyde, often involve large-scale cycloaddition reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Isopropyl-3-phenylisoxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-Isopropyl-3-phenylisoxazole-4-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Isopropyl-3-phenylisoxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Phenylisoxazole-4-carbaldehyde
  • 3-Isopropyl-5-phenylisoxazole
  • 4-Methyl-3-phenylisoxazole

Uniqueness

5-Isopropyl-3-phenylisoxazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 5-position and the phenyl group at the 3-position enhances its stability and reactivity compared to other isoxazole derivatives .

Eigenschaften

CAS-Nummer

111525-13-4

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

3-phenyl-5-propan-2-yl-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C13H13NO2/c1-9(2)13-11(8-15)12(14-16-13)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI-Schlüssel

ICZRYUMZHLULLJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=NO1)C2=CC=CC=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.